3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline

Fragment-based drug discovery Lead optimization Scaffold hopping

3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (CAS 1841078-75-8) is a heterocyclic compound (C₁₆H₁₁N₃, MW 245.28) representing the unsubstituted parent scaffold of the pyrrolo[2,3-c]pyridine-isoquinoline chemotype. This scaffold serves as the structural core for several biologically active derivatives, most notably the FDA-recognized tau PET imaging agent [¹⁸F]MK-6240 (6-fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine).

Molecular Formula C16H11N3
Molecular Weight 245.28 g/mol
CAS No. 1841078-75-8
Cat. No. B6318799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
CAS1841078-75-8
Molecular FormulaC16H11N3
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)N3C=CC4=C3C=NC=C4
InChIInChI=1S/C16H11N3/c1-2-4-14-10-18-16(9-13(14)3-1)19-8-6-12-5-7-17-11-15(12)19/h1-11H
InChIKeyVVVBIGRMWWMIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (CAS 1841078-75-8): Core Scaffold Identity and Procurement Baseline


3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (CAS 1841078-75-8) is a heterocyclic compound (C₁₆H₁₁N₃, MW 245.28) representing the unsubstituted parent scaffold of the pyrrolo[2,3-c]pyridine-isoquinoline chemotype . This scaffold serves as the structural core for several biologically active derivatives, most notably the FDA-recognized tau PET imaging agent [¹⁸F]MK-6240 (6-fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine) [1]. The compound is commercially available from multiple suppliers (e.g., AK Scientific, CymitQuimica, Biomart) at purities of 95–98% , positioning it as an accessible entry point for structure–activity relationship (SAR) exploration and fragment-based drug discovery programs targeting the pyrroloisoquinoline chemical space.

3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline – Why In-Class Analogs Cannot Be Assumed Interchangeable


Compounds within the pyrrolo[2,3-c]pyridine-isoquinoline class exhibit highly divergent target engagement profiles, pharmacokinetic properties, and application suitability that depend critically on substitution pattern. The unsubstituted parent scaffold (CAS 1841078-75-8) differs fundamentally from its 5-amino (CAS 1841079-88-6), 5-iodo (CAS 1841078-80-5), 6-iodo (IPPI), 6-fluoro-5-amino (MK-6240, CAS 1841078-87-2), and 7-methoxy (CAS 1841078-82-7) analogs [1]. For example, MK-6240 demonstrates high-affinity tau fibril binding (Kd ≈ 0.1–0.3 nM) and is employed as a clinical PET tracer [2], whereas the 6-iodo analog IPPI exhibits tau binding with Ki = 0.75 nM and is utilized for in vitro autoradiography [3]. Substituting the parent scaffold for these functionalized derivatives—or vice versa—results in loss of desired target affinity, imaging capability, or synthetic tractability. The following quantitative evidence establishes where specific differentiation exists and where data gaps remain.

3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline – Quantitative Differentiation Evidence Against Closest Analogs


Structural Minimality Enables Fragment-Based Drug Discovery: MW and Heavy Atom Count Advantage vs. Functionalized Analogs

The unsubstituted parent scaffold (MW 245.28, 19 heavy atoms) offers a minimal molecular weight and atom count relative to its functionalized analogs, a critical advantage for fragment-based drug discovery (FBDD) where low MW (<300 Da) and high ligand efficiency are paramount [1]. In comparison, 5-amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (MW 260.29, 20 heavy atoms) adds an NH₂ group (+15 Da), 7-methoxy analog (MW 275.31, 21 heavy atoms) adds OCH₃ (+30 Da), and MK-6240 (6-fluoro-5-amino) reaches MW 278.28 with dual substitutions [2]. The parent scaffold permits modular derivatization at multiple positions (C-5, C-6, C-7) without pre-installed functional groups that constrain synthetic strategy, providing maximum flexibility for parallel library synthesis [1].

Fragment-based drug discovery Lead optimization Scaffold hopping

Role as Validated Synthetic Intermediate in cGMP Radiotracer Production

The parent scaffold and its N-Boc-protected derivatives serve as the direct synthetic precursors to [¹⁸F]MK-6240, a clinically validated tau PET imaging agent produced under cGMP conditions for human studies [1]. The simplified radiosynthesis route uses N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate—a derivative of the parent scaffold—in a single-step [¹⁸F]fluorination at 150°C in DMSO, yielding radiochemically pure product (9.8% ± 1.8% RCY from end of bombardment) without acidic deprotection [1]. In contrast, the 5-amino analog (CAS 1841079-88-6) and 7-methoxy analog (CAS 1841078-82-7) contain pre-installed functional groups that restrict access to the MK-6240 structure or require orthogonal protection strategies, reducing synthetic efficiency [2]. This establishes the parent scaffold as the preferred starting material for PET tracer synthesis routes.

PET radiochemistry GMP synthesis Process chemistry

Commercial Availability and Purity Consistency Enables Reproducible SAR

The parent scaffold is available from multiple suppliers (AK Scientific, CymitQuimica, Biomart, MolCore) at competing price points with documented purity specifications of 95–98% . In comparison, the more specialized 5-iodo analog (CAS 1841078-80-5) is listed at 98% purity but from a narrower supplier base, while the 6-fluoro-5-amino analog (MK-6240 precursor, CAS 1841078-87-2) requires storage at −20°C with limited DMSO solubility (12.5 mg/mL), imposing logistical constraints . The parent scaffold is stored at room temperature with no special handling requirements, reducing procurement complexity and enabling broader accessibility for multi-site collaborative SAR programs .

Medicinal chemistry Chemical procurement Quality control

3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline – Evidence-Backed Application Scenarios


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinase ATP-Binding Sites

With MW 245.28 and 19 heavy atoms, the parent scaffold falls within the Rule of Three (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) mandated for fragment library design. The unsubstituted isoquinoline core can be screened against kinase panels to identify low-affinity fragment hits (typically KD or IC₅₀ in the 100 μM–10 mM range), which are subsequently optimized through structure-guided substitution at C-5, C-6, or C-7 positions. The scaffold's established role as the core of known tau-binding agents (MK-6240, IPPI) provides a privileged starting point for fragment growing into CNS-penetrant kinase inhibitors [1]. This application scenario is uniquely served by the parent scaffold; functionalized analogs such as 5-amino or 6-fluoro-5-amino are already beyond fragment hit criteria.

Development and Production of Tau PET Imaging Precursors for Clinical Radiochemistry

The parent scaffold is the direct synthetic precursor to the bis-Boc protected intermediate used in the simplified, single-step radiosynthesis of [¹⁸F]MK-6240 [1]. Radiochemistry facilities engaged in cGMP production of tau PET tracers for Alzheimer's disease clinical trials can procure the parent scaffold as the entry material, following published protocols for nitration, Boc protection, and subsequent [¹⁸F]fluorination. The reported radiochemical yield of 9.8% ± 1.8% (EOB) using the parent-scaffold-derived precursor provides a benchmark for process optimization [1]. Pre-functionalized analogs (e.g., 5-amino, 7-methoxy) are incompatible with this synthetic route, making the parent scaffold the mandatory starting material for this translational application.

Parallel Library Synthesis for Kinase Selectivity Profiling

The absence of pre-installed substituents at C-5, C-6, and C-7 permits divergent parallel synthesis of compound libraries through sequential or orthogonal functionalization (e.g., halogenation, amination, Suzuki coupling). The parent scaffold enables SAR exploration of substitution effects on kinase selectivity panels (e.g., DYRK1A, GSK3β, Haspin, CDK9), a strategy supported by literature precedent [1]. Using the parent scaffold as a unified starting point ensures batch-to-batch consistency and chemical tractability across library members. In contrast, procuring individually functionalized analogs (5-amino, 5-iodo, 7-methoxy) fragments the SAR effort across different synthetic routes and supplier batches, increasing variability.

Quote Request

Request a Quote for 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.